Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)-
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Overview
Description
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)- is a complex organic compound that features a unique structure combining multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)- typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-D]pyrimidine core, followed by the introduction of the oxadiazole moiety. Key steps include:
Formation of the Thieno[2,3-D]pyrimidine Core: This involves cyclization reactions under acidic or basic conditions.
Thioether Formation:
Oxadiazole Ring Formation: This step involves cyclization reactions using appropriate reagents such as hydrazine derivatives and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)- involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-D]pyrimidine Derivatives: These compounds share the thieno[2,3-D]pyrimidine core and exhibit similar biological activities.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring are known for their diverse pharmacological properties.
Uniqueness
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)- is unique due to the combination of its structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C13H13N5O3S2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C13H13N5O3S2/c1-5-7(3)23-12-9(5)11(20)15-13(16-12)22-4-8(19)14-10-6(2)17-21-18-10/h4H2,1-3H3,(H,14,18,19)(H,15,16,20) |
InChI Key |
GHXOXFBYGLMAHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=NON=C3C)C |
Origin of Product |
United States |
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